molecular formula C11H23N3O3 B3255045 Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester CAS No. 24828-96-4

Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester

Cat. No.: B3255045
CAS No.: 24828-96-4
M. Wt: 245.32 g/mol
InChI Key: MYJDOZLWSJZLJY-QMMMGPOBSA-N
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Description

Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of carbamic acid and is also known as Boc-Lys-OH. This compound has been widely used in the synthesis of peptides and proteins due to its unique chemical properties.

Mechanism of Action

Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester acts as a protecting group for the lysine amino acid residue in peptides and proteins. The Boc group is easily removed under mild conditions, allowing for the selective deprotection of the lysine residue. This allows for the synthesis of peptides and proteins with specific amino acid sequences.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester in lab experiments include its ease of use, high yield of product, and compatibility with a wide range of amino acids. However, the limitations include its cost and the need for specialized equipment and expertise in peptide synthesis.

Future Directions

There are several future directions for the use of carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester in scientific research. One potential application is in the synthesis of peptide-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. Another potential application is in the development of protein mimetics for use as therapeutic agents. Additionally, the use of this compound in the synthesis of peptides and proteins could be further optimized to increase the yield and purity of the final product.

Scientific Research Applications

Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester has been used extensively in scientific research for its potential applications in the synthesis of peptides and proteins. It has been used in the synthesis of a wide range of peptides, including neuropeptides, hormones, and enzyme inhibitors. This compound has also been used in the synthesis of protein mimetics, which are synthetic compounds that mimic the structure and function of proteins.

Properties

IUPAC Name

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJDOZLWSJZLJY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192319
Record name 1,1-Dimethylethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24828-96-4
Record name 1,1-Dimethylethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24828-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Carbamic acid, N-[(5S)-5,6-diamino-6-oxohexyl]-, 1,1-dimethylethyl ester

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